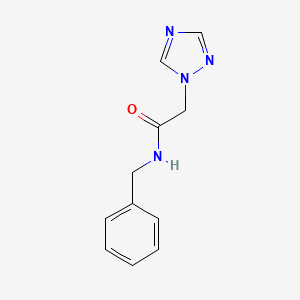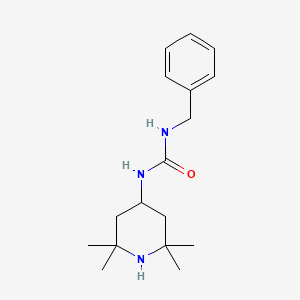
N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide
Descripción general
Descripción
N-benzyl-2-(1H-1,2,4-triazol-1-yl)acetamide, commonly known as BTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTA belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.
Aplicaciones Científicas De Investigación
Synthesis of Triazole Derivatives:
- The synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives and their structural characterization through NMR and IR spectroscopy. These compounds were checked for purity using thin-layer chromatography (Panchal & Patel, 2011).
Antibacterial Evaluation:
- A study on the synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering benzothiazole nucleus, highlighting significant reductions in reaction times and higher yields under ultrasound irradiation (Rezki, 2016).
Antimicrobial Activity:
- Investigation of the antimicrobial activities of N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)acetamide derivatives against various bacterial and fungal strains (Özdemir et al., 2011).
Positive Inotropic Activity:
- Evaluation of the positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives on isolated rabbit heart preparations, indicating potential cardiac therapeutic applications (Zhang et al., 2008).
Antifungal and Plant Growth Regulating Activities:
- The synthesis of triazole compounds containing the thioamide group and their subsequent testing for antifungal and plant growth regulating activities (Fa-qian et al., 2005).
Anticonvulsant Activity:
- Research on N-benzylamide derivatives bearing heterocyclic rings such as 1, 2, 4-triazole for potential anticonvulsant activity (Tarikogullari et al., 2010).
Anticancer Properties:
- The synthesis of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides and their evaluation for anticancer activity against various cancer cell lines (Ostapiuk et al., 2015).
Anti-inflammatory and Anti-nociceptive Agents:
- The creation of substituted 1,2,4-triazoles as potential agents for anti-inflammatory and anti-nociceptive activities (Upmanyu et al., 2011).
Propiedades
IUPAC Name |
N-benzyl-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(7-15-9-12-8-14-15)13-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBSUMJRNJLATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B7441039.png)
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)




![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)